Dimethyl 2-(3-bromophenyl)malonate
Overview
Description
Dimethyl 2-(3-bromophenyl)malonate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of malonic acid, where two ester groups are attached to the central carbon atom, and a bromophenyl group is attached to one of the ester groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3-bromophenyl)malonate can be synthesized through the malonic ester synthesis. The process involves the following steps:
Deprotonation: The malonic ester is deprotonated using a base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes an S_N2 reaction with 3-bromobenzyl bromide to form the desired product.
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed under acidic conditions, followed by decarboxylation to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale malonic ester synthesis with optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3-bromophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Dimethyl 2-(3-bromophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-(3-bromophenyl)malonate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The ester groups also allow for further functionalization through hydrolysis and decarboxylation .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-bromomalonate: Similar structure but lacks the phenyl group.
Diethyl 2-(3-bromophenyl)malonate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl 2-(4-bromophenyl)malonate: Similar structure but with the bromine atom at the para position.
Uniqueness
Dimethyl 2-(3-bromophenyl)malonate is unique due to the presence of the bromophenyl group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical properties and applications compared to its para-substituted counterpart .
Properties
IUPAC Name |
dimethyl 2-(3-bromophenyl)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNAZEYUONMIGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198864 | |
Record name | Propanedioic acid, 2-(3-bromophenyl)-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-24-0 | |
Record name | Propanedioic acid, 2-(3-bromophenyl)-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773134-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, 2-(3-bromophenyl)-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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